2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,3-benzodioxole moiety at position 2 and a 3-(trifluoromethyl)benzyl group at position 3. Its molecular formula is C₂₄H₁₇F₃N₄O₃, with a molecular weight of 478.41 g/mol. The benzodioxol group enhances metabolic stability by reducing oxidative degradation, while the trifluoromethylphenylmethyl substituent contributes to hydrophobic interactions and improved target binding affinity, commonly observed in kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)15-3-1-2-13(8-15)11-26-6-7-27-17(20(26)28)10-16(25-27)14-4-5-18-19(9-14)30-12-29-18/h1-9,16-17,25H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWOLASEDZEYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(C=C2)CC3=CC(=CC=C3)C(F)(F)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Pyrazolopyrazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Coupling of the Benzodioxole and Pyrazolopyrazine Units: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to link the two moieties.
Introduction of the Trifluoromethylphenyl Group: This is typically done via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as acidic or basic catalysis.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolopyrazine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical settings.
Industry
Industrially, the compound could be used in the development of specialty chemicals, including advanced materials and agrochemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the pyrazolopyrazine core could form hydrogen bonds or π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on substituents, molecular properties, and reported activities:
Structural and Functional Insights:
Substituent Effects on Activity :
- The 1,3-benzodioxol-5-yl group in the target compound and G825-0314 is associated with improved metabolic stability compared to simple phenyl or fluorophenyl groups .
- Trifluoromethyl groups (as in the target and the pyrimidine analog from ) enhance hydrophobic interactions with target proteins, often critical for kinase inhibition .
- Hydroxymethyl substituents (e.g., in and ) increase solubility but may reduce membrane permeability.
Biological Activity Trends: Fluorinated and chlorinated analogs (e.g., ) exhibit enhanced antimicrobial and antitrypanosomal activities, likely due to halogen-bonding interactions with biological targets. Compounds with dimethoxy or oxadiazole groups (e.g., ) show improved pharmacokinetic profiles, balancing solubility and metabolic resistance.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.4 g/mol. The structure features a benzodioxole moiety and a trifluoromethylphenyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazolo derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazolo compounds have shown significant inhibitory effects against various cancer cell lines. For instance, studies on similar pyrazole derivatives demonstrated their effectiveness against BRAF(V600E) and EGFR targets, which are crucial in cancer progression .
- Anti-inflammatory Properties : Some derivatives have been found to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Effects : Certain pyrazoles exhibit antimicrobial activity against bacteria and fungi, making them candidates for developing new antibiotics .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Key Enzymes : Pyrazoles often inhibit enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.
- Antioxidant Activity : Pyrazoles may scavenge free radicals, reducing oxidative stress within cells.
Antitumor Efficacy
A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that pyrazolo derivatives could significantly reduce tumor growth in vitro. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds against specific cancer types .
Anti-inflammatory Research
In another investigation focused on anti-inflammatory properties, researchers synthesized various pyrazole derivatives and tested their ability to inhibit pro-inflammatory cytokines. Results showed that specific modifications to the pyrazole structure enhanced its anti-inflammatory effects significantly .
Antimicrobial Testing
Research also explored the antimicrobial potential of pyrazolo derivatives against several pathogenic strains. The findings revealed that certain compounds exhibited notable activity against resistant bacterial strains, indicating their potential as new therapeutic agents in combating infections .
Data Tables
Q & A
Q. Advanced Synthesis Optimization
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps, while toluene/THF improves cyclization .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand optimization (e.g., XPhos) to reduce side products .
- Temperature control : Microwave-assisted synthesis at 80–120°C reduces reaction time by 30–50% compared to thermal methods .
What analytical techniques are essential for characterizing this compound?
Q. Basic Characterization
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~423.1 m/z) .
How is the biological activity of this compound typically evaluated?
Q. Basic Bioactivity Profiling
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular viability assays : MTT or ATP-luciferase in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- ADME-Tox profiling : Microsomal stability (human liver microsomes) and CYP450 inhibition assays .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Q. Advanced SAR Analysis
- Substituent variation : Replace the trifluoromethyl group with Cl, Br, or CF₂H to assess electronic effects on potency .
- Scaffold hopping : Compare pyrazolo-pyrazine derivatives with pyrazolo-pyrimidines or thiazolidinones to identify core-specific activity .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes in kinase active sites .
How should researchers address contradictory bioactivity data across different assays?
Q. Advanced Data Analysis
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility correction : Account for DMSO stock concentration effects (e.g., precipitation in aqueous buffers) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazolo-pyrazines in vs. 14) to identify assay-specific trends .
What experimental design principles apply to optimizing reaction conditions?
Q. Advanced Experimental Design
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (solvent, catalyst loading, temperature) with minimum runs .
- In situ monitoring : ReactIR or LC-MS tracking to identify rate-limiting steps .
- Scale-up considerations : Ensure solvent compatibility with continuous flow reactors for gram-scale synthesis .
What safety protocols are critical when handling this compound?
Q. Basic Safety Guidelines
- Fluorinated group handling : Use PPE (gloves, goggles) due to potential toxicity of trifluoromethyl groups .
- Reactive intermediates : Quench azide byproducts with aqueous NaNO₂ to prevent explosive hazards .
- Waste disposal : Segregate halogenated waste (benzodioxole and CF₃ groups) per EPA guidelines .
How can reproducibility issues in synthesis be resolved?
Q. Advanced Troubleshooting
- Intermediate characterization : Isolate and characterize all intermediates (e.g., via ¹H NMR) to confirm stepwise progression .
- Batch-to-batch analysis : Compare HPLC chromatograms across batches to detect impurities (e.g., unreacted starting materials) .
- Multi-lab validation : Collaborate with independent labs to verify yields and bioactivity .
What computational tools are used to predict the compound’s mechanism of action?
Q. Advanced Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
